molecular formula C7H3BrF4 B107764 4-Bromo-2-fluorobenzotrifluoride CAS No. 142808-15-9

4-Bromo-2-fluorobenzotrifluoride

Cat. No. B107764
M. Wt: 243 g/mol
InChI Key: OEPBVXQEVBURGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex and often requires specific conditions for successful reactions. For instance, the Ag(I)-catalyzed one-pot synthesis of 4-fluorobenzo[b][1,6]naphthyridines from o-alkynylquinolinyl aldehydes through imines is described, using Selectfluor as a fluorinating reagent at room temperature in an open atmosphere . Similarly, the synthesis of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene precursors is achieved through a one-step nucleophilic exchange on corresponding phenyl-trimethylammonium salts . These methods highlight the potential pathways that could be adapted for the synthesis of 4-Bromo-2-fluorobenzotrifluoride.

Molecular Structure Analysis

The molecular structure and properties of related compounds such as 2-fluoro-4-bromobenzaldehyde have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory . These studies provide a foundation for understanding the molecular structure of 4-Bromo-2-fluorobenzotrifluoride, which would likely exhibit similar characteristics due to the presence of halogen atoms influencing its conformation and stability.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can vary significantly depending on the nature of the halogen substituents and the reaction conditions. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification . This demonstrates the versatility of halogenated compounds in chemical synthesis, which could be relevant for the chemical reactions involving 4-Bromo-2-fluorobenzotrifluoride.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the halogen atoms attached to the aromatic ring. The study of halogenated derivatives of (dibenzoylmethanato)boron difluoride reveals that the photophysical properties, such as absorption and fluorescence maxima, are affected by the type of halogen atom present . This suggests that the physical and chemical properties of 4-Bromo-2-fluorobenzotrifluoride would also be impacted by its bromo and fluoro substituents, potentially affecting its reactivity and applications in various fields.

Scientific Research Applications

Luminescent and Structural Properties in Lanthanide Complexes

4-Bromo-2-fluorobenzotrifluoride has been studied for its impact on the luminescent and structural properties of lanthanide complexes. Research demonstrates that the introduction of halogenated benzoates, including 4-bromo-2-fluorobenzotrifluoride, influences the symmetry around europium(III) ions in lanthanide complexes, affecting their luminescent properties. This study provides insight into the role of halogens in modifying the chemical environment of these complexes (Monteiro et al., 2015).

Synthesis of Novel Herbicides

The compound plays a role in the synthesis of novel herbicides. Specifically, 4-bromo-2-fluorobenzotrifluoride has been utilized in the synthetic process of beflubutamid, a new herbicide, demonstrating the compound's utility in agricultural chemistry (Chen Huan-you, 2012).

Electrochemical Fluorination

The electrochemical fluorination of aromatic compounds, including derivatives of 4-bromo-2-fluorobenzotrifluoride, has been investigated. This research highlights the importance of understanding the side reactions and mechanisms in the fluorination process of such halobenzenes, which is crucial for various industrial applications (Horio et al., 1996).

Bi-Functional Electrolyte Additive in Lithium-Ion Batteries

Another application of this compound is in the field of energy storage. 4-Bromo-2-fluoromethoxybenzene, derived from 4-bromo-2-fluorobenzotrifluoride, has been used as a novel bi-functional electrolyte additive for lithium-ion batteries. This research shows that it can enhance the thermal stability and safety of lithium-ion batteries, making it a promising candidate for future battery technologies (Zhang Qian-y, 2014).

Safety And Hazards

The safety data sheet for 4-Bromo-2-fluorobenzotrifluoride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPBVXQEVBURGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382346
Record name 4-Bromo-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobenzotrifluoride

CAS RN

142808-15-9
Record name 4-Bromo-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HP Xie, Z Yan, B Wu, SB Hu, YG Zhou - Tetrahedron Letters, 2018 - Elsevier
… Starting from commercially available (2R,4R)-pentanediol and 4-bromo-2-fluorobenzotrifluoride, the chiral bis(bromoether) 1 was obtained via electrophilic substitution under the basic …
Number of citations: 13 www.sciencedirect.com
M Van Gool, SA Alonso De Diego, O Delgado… - …, 2017 - Wiley Online Library
… mmol) was added to a stirred solution of intermediate 24 (620 mg, 1.60 mmol), Pd 2 (dba) 3 (73 mg, 0.080 mmol), Cs 2 CO 3 (1.56 g, 4.78 mmol) and 4-bromo-2-fluorobenzotrifluoride (…
T Korenaga, R Sasaki, T Takemoto… - Advanced Synthesis …, 2018 - Wiley Online Library
… Then 4-bromo-2-fluorobenzotrifluoride (850 μL, 6.0 mmol) was added and the reaction mixture was stirred for 1 h. Then, the solution of (R)-8 (1.0 mmol) in 1.8 mL of THF was added …
Number of citations: 24 onlinelibrary.wiley.com

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